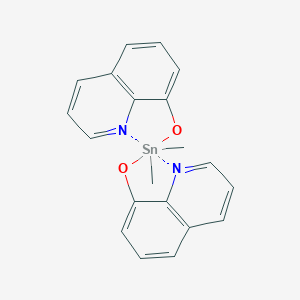
4-硝基苯甲酸铵二水合物
描述
Ammonium 4-nitrobenzoate dihydrate is an organic compound with the chemical formula C7H12N2O6. It is a white crystalline powder known for its high combustibility. This compound is used in various fields, including organic synthesis, catalysis, and as a chemical reagent .
科学研究应用
Ammonium 4-nitrobenzoate dihydrate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: As a corrosion inhibitor in the production of plastics, coatings, adhesives, and lubricants.
作用机制
Target of Action
Ammonium 4-nitrobenzoate dihydrate primarily targets metal parts and other materials . It acts as a corrosion inhibitor , preventing the corrosion of these materials .
Mode of Action
The compound interacts with its targets by forming a protective layer on the surface of the materials. This layer prevents the corrosive substances from reaching the material, thereby inhibiting corrosion .
Biochemical Pathways
It’s known that the compound plays a role in the production ofplastics, coatings, adhesives, and lubricants .
Pharmacokinetics
Given its use as a corrosion inhibitor and its role in the production of various materials, it’s likely that its bioavailability is influenced by factors such as concentration, temperature, and ph .
Result of Action
The primary result of the action of Ammonium 4-nitrobenzoate dihydrate is the prevention of corrosion of metal parts and other materials . This extends the lifespan of these materials and maintains their structural integrity.
Action Environment
The action, efficacy, and stability of Ammonium 4-nitrobenzoate dihydrate can be influenced by various environmental factors. These include temperature, humidity, and the presence of other chemicals. For instance, its solubility might be affected by temperature and the presence of other solvents . Its efficacy as a corrosion inhibitor might be influenced by the humidity and the corrosiveness of the environment .
生化分析
Biochemical Properties
It is known that the compound forms hydrogen-bonded polymeric structures, which could potentially interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is known that the compound forms hydrogen-bonded polymeric structures , but how these structures interact with biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression, is not clear.
准备方法
Synthetic Routes and Reaction Conditions
Ammonium 4-nitrobenzoate dihydrate is typically synthesized by reacting ammonium nitrate (NH4NO3) with 4-nitrobenzoic acid (C6H5NO3) under suitable conditions. In a laboratory setting, ammonium nitrate is dissolved in a small amount of water, and then 4-nitrobenzoic acid is slowly added to the solution. The mixture is stirred until the formation of ammonium 4-nitrobenzoate crystals .
Industrial Production Methods
Industrial production of ammonium 4-nitrobenzoate dihydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then crystallized, filtered, and dried for further use .
化学反应分析
Types of Reactions
Ammonium 4-nitrobenzoate dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
相似化合物的比较
Similar Compounds
- Ammonium 3,5-dinitrobenzoate
- Ammonium 2,4-dichlorobenzoate
- Ammonium benzoate
Uniqueness
Ammonium 4-nitrobenzoate dihydrate is unique due to its specific nitro group position, which influences its reactivity and interactions. Compared to other ammonium benzoates, it has distinct properties and applications, particularly in its use as a corrosion inhibitor and in organic synthesis .
属性
IUPAC Name |
azanium;4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.H3N/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIWMKUVMWKKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066489 | |
| Record name | Benzoic acid, 4-nitro-, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19416-70-7 | |
| Record name | Benzoic acid, 4-nitro-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19416-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-nitro-, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019416707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-nitro-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-nitro-, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)](/img/structure/B98418.png)

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)










